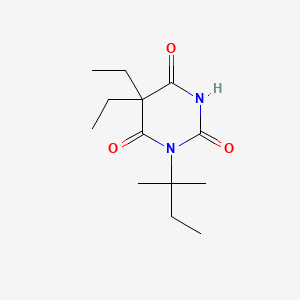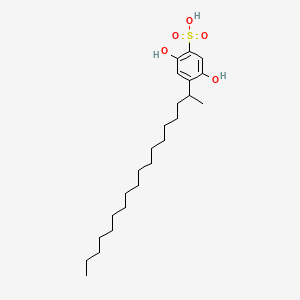
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is a unique organophosphorus compound with a complex tricyclic structure. This compound is notable for its incorporation of both phosphorus and silicon atoms within its framework, which imparts distinctive chemical properties and reactivity. Its molecular formula is C6H18P4Si3, and it has a molecular weight of 298.3587 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- typically involves the reaction of suitable phosphorus and silicon precursors under controlled conditions. One common method involves the cyclization of organophosphorus and organosilicon compounds in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The phosphorus and silicon atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus and organosilicon derivatives.
科学的研究の応用
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用機序
The mechanism of action of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- involves its interaction with molecular targets through its phosphorus and silicon atoms. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another organophosphorus compound with a different structural framework.
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: A related compound with a different ring structure.
Uniqueness
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is unique due to its incorporation of both phosphorus and silicon atoms in a tricyclic structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
67135-87-9 |
|---|---|
分子式 |
C6H18P4Si3 |
分子量 |
298.36 g/mol |
IUPAC名 |
3,3,5,5,7,7-hexamethyl-1,2,4,6-tetraphospha-3,5,7-trisilatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C6H18P4Si3/c1-11(2)7-8-9(7)13(5,6)10(11)12(8,3)4/h1-6H3 |
InChIキー |
HVZWLBFSFFGSMM-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(P2[Si](P3P1P3[Si]2(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


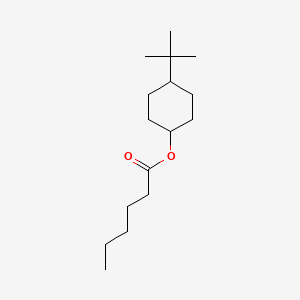
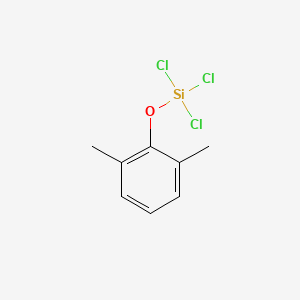
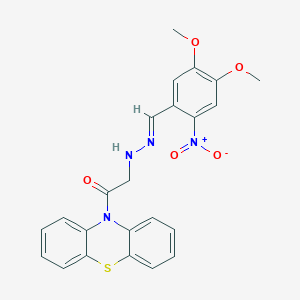
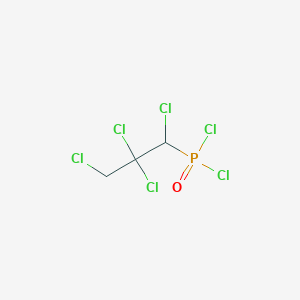
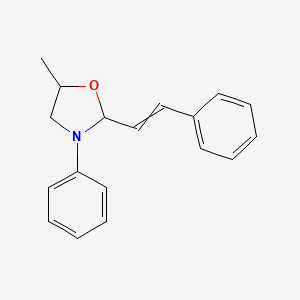
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)
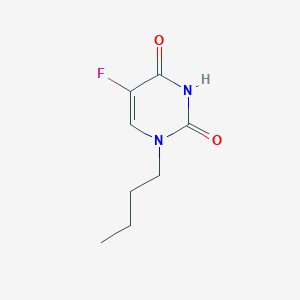
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
